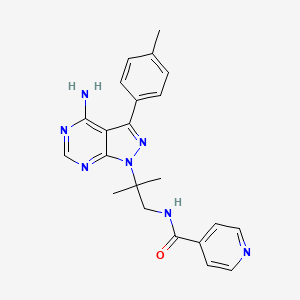
WEHI-345
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
WEHI-345 是一种强效且选择性的受体相互作用蛋白激酶 2 (RIPK2) 抑制剂。其化学结构由 CAS 号 1354825-58-3 表示。 RIPK2 在免疫信号通路中起着至关重要的作用,特别是在寡聚化结构域 (NOD) 刺激后激活 NF-κB (核因子κB轻链增强子活化 B 细胞) 。
作用机制
WEHI-345 的作用机制涉及抑制 RIPK2,从而影响 NF-κB 的激活。 通过延迟 RIPK2 的泛素化,它调节下游信号通路 。
生化分析
Biochemical Properties
WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, this compound can inhibit the production of pro-inflammatory cytokines .
Cellular Effects
This compound has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, this compound reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .
Temporal Effects in Laboratory Settings
Despite only delaying NF-kB activation on NOD stimulation, this compound prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In induced chronic EAE C57BL/6 mice, treatment with this compound (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .
准备方法
合成路线: WEHI-345 的合成路线尚未在现有文献中明确披露。它是通过定制的化学工艺合成的。
反应条件: this compound 合成的具体反应条件为专有技术。研究人员已使用专门的方法开发出这种化合物,但确切细节仍保密。
工业生产方法: 有关 this compound 大规模工业生产方法的信息无法公开获取。作为一种研究化合物,它主要用于科学研究。
化学反应分析
WEHI-345 经历了与抑制 RIPK2 相关的特定反应。虽然未披露详细的反应机理,但强调其相互作用至关重要:
抑制 RIPK2 自磷酸化: This compound 抑制细胞中 RIPK2 的自磷酸化活性。
科学研究应用
WEHI-345 已在各个科学领域得到应用:
免疫学和炎症研究: 研究 RIPK2 信号通路及其调节。
药物开发: 作为免疫相关疾病的潜在治疗靶点。
相似化合物的比较
WEHI-345 由于其对 RIPK2 的高特异性 (Kd = 46 nM) 而脱颖而出 。其他 RIP 激酶抑制剂包括 RIPK1、RIPK4 和 RIPK5,但 this compound 在选择性方面仍然独一无二。
属性
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?
A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]
Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?
A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.
Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?
A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-fluoro-2-({4-[7-({trans-4-[(methylsulfonyl)amino]cyclohexyl}methyl)-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl}oxy)-N,N-di(propan-2-yl)benzamide](/img/new.no-structure.jpg)
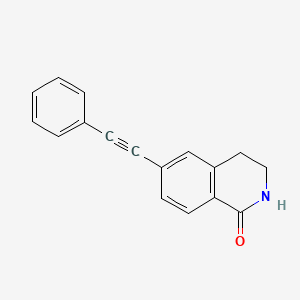
![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
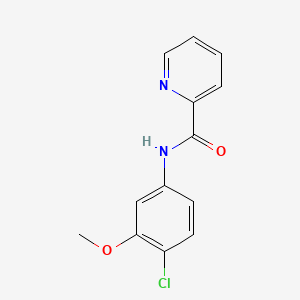
![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B611734.png)
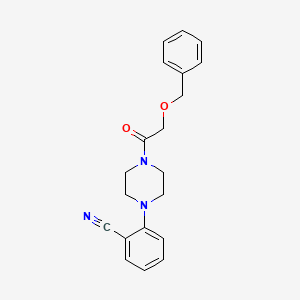

![N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B611737.png)
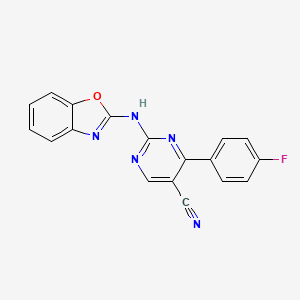
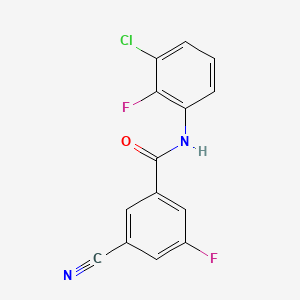
![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
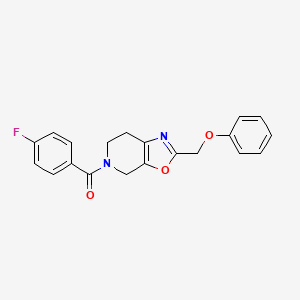
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)
